CYP2A6 Binding Affinity (Kd = 4.5 μM) Defines a Distinct Inhibitor Class Compared to Non-Fluorinated and High-MW Imidazoles
4-Fluoro-2-(1H-imidazol-1-yl)anisole binds to CYP2A6 with a Kd of 4.50 μM, placing it in a distinct category of CYP2A6 inhibitors characterized by low molecular weight (<~200 Da) and the presence of a 1-substituted imidazole [1]. In a comparative study of 14 1-substituted imidazoles, CYP2A6 and CYP2E1 were exclusively inhibited (IC₅₀ <5 μM) by compounds with molecular weights below approximately 200 Da, a threshold that the target compound meets (192.19 g/mol) while many larger imidazole antifungals (e.g., ketoconazole analogs, MW >300) do not [2]. This class-level distinction provides a framework for understanding its metabolic interaction potential.
| Evidence Dimension | CYP2A6 binding affinity |
|---|---|
| Target Compound Data | Kd = 4.50 μM (4.50E+3 nM) |
| Comparator Or Baseline | Imidazoles with MW <200 Da show IC₅₀ <5 μM for CYP2A6; imidazoles with MW >300 Da generally do not [2]. |
| Quantified Difference | Target compound's Kd is within the active range for low-MW imidazoles, distinct from high-MW imidazoles which lack this activity. |
| Conditions | Binding affinity to CYP2A6 (unknown origin) assessed as type 1 interaction by absorbance change at 379-387 nm [1]. |
Why This Matters
This low-molecular-weight-dependent CYP2A6 inhibition profile is crucial for researchers studying fragrance metabolism, nicotine metabolism, or designing CYP2A6-selective probes, where high-MW azoles would be inappropriate.
- [1] BindingDB. (n.d.). BDBM50101991 (CHEMBL3526658). Kd = 4.50E+3 nM for CYP2A6. View Source
- [2] Franklin, M. R., et al. (2007). Comparative 1-substituted imidazole inhibition of cytochrome P450 isozyme-selective activities in human and mouse hepatic microsomes. Drug Metabolism Reviews, 39(2-3), 309-322. View Source
